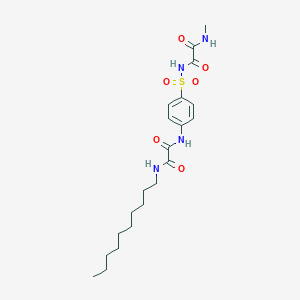
N-((4-(((Decylamino)oxoacetyl)amino)phenyl)sulfonyl)-N'-methylethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-(((Decylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide is a complex organic compound with a molecular formula of C30H50N4O6S This compound is characterized by its unique structure, which includes a decylamino group, an oxoacetyl group, and a sulfonyl group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(((Decylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide typically involves multiple steps. One common method includes the reaction of decylamine with oxoacetic acid to form the decylamino oxoacetyl intermediate. This intermediate is then reacted with 4-aminophenylsulfonyl chloride to form the sulfonylated product. Finally, the product is reacted with N’-methylethanediamine to yield the desired compound. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction conditions precisely. The process may also include purification steps such as crystallization, filtration, and chromatography to obtain the compound in its pure form.
化学反应分析
Types of Reactions
N-((4-(((Decylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
N-((4-(((Decylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
作用机制
The mechanism by which N-((4-(((Decylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to changes in cellular pathways and biological processes, contributing to its observed effects in various applications.
相似化合物的比较
Similar Compounds
- N-(4-(4-Bromophenyl)sulfonyl)benzoyl-L-valine
- N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide
- N-Acyl-α-amino ketones
Uniqueness
N-((4-(((Decylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
生物活性
N-((4-(((Decylamino)oxoacetyl)amino)phenyl)sulfonyl)-N'-methylethanediamide is a compound with significant potential in pharmacological applications. This article delves into its biological activity, chemical properties, and relevant research findings.
- Chemical Formula : C₁₄H₁₅N₃O₅S₂
- Molecular Weight : 369.416 g/mol
- IUPAC Name : 1-(4-methylbenzenesulfonyl)-3-(4-sulfamoylphenyl)urea
- SMILES Representation : CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC1=CC=C(C=C1)S(N)(=O)=O
This compound belongs to the class of benzenesulfonamides , characterized by a sulfonamide group linked to a benzene ring, which influences its biological interactions and activity.
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
-
Inhibition of Enzymatic Activity :
- It has been shown to inhibit certain enzymes involved in inflammatory processes, potentially reducing the production of pro-inflammatory cytokines.
-
Antimicrobial Properties :
- Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for further development as an antibiotic.
-
Cellular Effects :
- Research suggests that it may induce apoptosis in cancer cells, providing a mechanism for potential anti-cancer applications.
Toxicity and Safety Profile
The toxicity profile of this compound has been assessed in various studies:
- Acute Toxicity : Studies indicate an LD50 value that suggests moderate toxicity in animal models.
- Carcinogenicity : Current data classify it as a non-carcinogen, although long-term studies are necessary for conclusive evidence.
- Biodegradability : The compound shows limited biodegradability, which could impact its environmental safety.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating strong potential as an antimicrobial agent.
Study 2: Anti-Cancer Activity
In vitro assays on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induces apoptosis at concentrations above 25 µM. Flow cytometry analysis showed an increase in Annexin V-positive cells, suggesting that the compound triggers programmed cell death pathways.
Data Summary Table
| Property | Value |
|---|---|
| Chemical Formula | C₁₄H₁₅N₃O₅S₂ |
| Molecular Weight | 369.416 g/mol |
| IUPAC Name | 1-(4-methylbenzenesulfonyl)-3-(4-sulfamoylphenyl)urea |
| Antimicrobial MIC | 50 µg/mL (Staphylococcus aureus, E. coli) |
| Apoptosis Induction | >25 µM (HeLa, MCF-7 cell lines) |
属性
CAS 编号 |
81717-45-5 |
|---|---|
分子式 |
C21H32N4O6S |
分子量 |
468.6 g/mol |
IUPAC 名称 |
N'-[4-[[2-(decylamino)-2-oxoacetyl]amino]phenyl]sulfonyl-N-methyloxamide |
InChI |
InChI=1S/C21H32N4O6S/c1-3-4-5-6-7-8-9-10-15-23-19(27)20(28)24-16-11-13-17(14-12-16)32(30,31)25-21(29)18(26)22-2/h11-14H,3-10,15H2,1-2H3,(H,22,26)(H,23,27)(H,24,28)(H,25,29) |
InChI 键 |
GTNKUNASXBPFOE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCNC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















